1-amino-2-(1-benzothiophen-2-yl)propan-2-ol
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Overview
Description
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a benzothiophene moiety at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been associated with properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to induce a variety of biological effects, suggesting that they likely have significant molecular and cellular impacts .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Cellular Effects
Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
Scientific Research Applications
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1-amino-2-propanol: Lacks the benzothiophene moiety, making it less complex and potentially less biologically active.
1-amino-2-(1-thiazol-2-yl)propan-2-ol: Contains a thiazole ring instead of a benzothiophene ring, leading to different chemical and biological properties.
1-amino-2-(1-benzofuran-2-yl)propan-2-ol: Contains a benzofuran ring, which may impart different reactivity and biological activity.
The uniqueness of this compound lies in its benzothiophene moiety, which can confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-amino-2-(1-benzothiophen-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(13,7-12)10-6-8-4-2-3-5-9(8)14-10/h2-6,13H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJTSRNYWDNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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